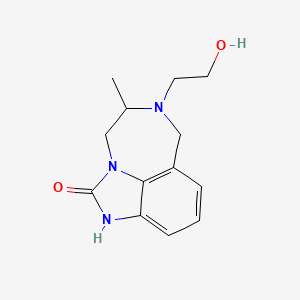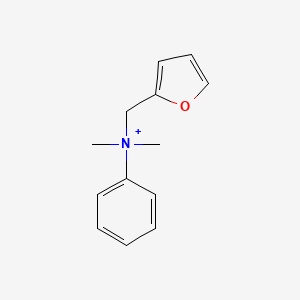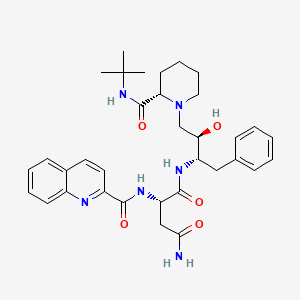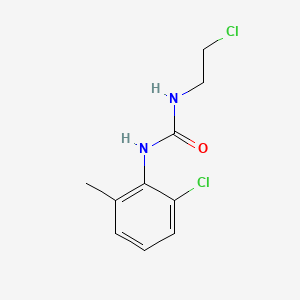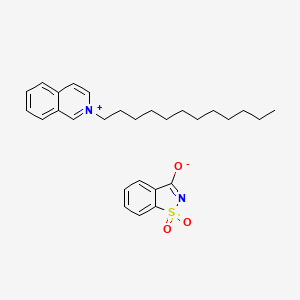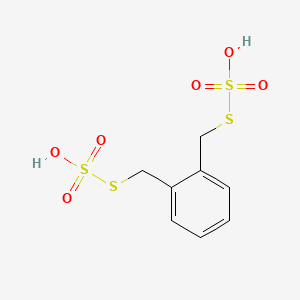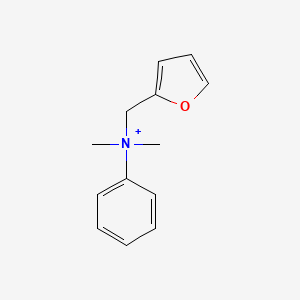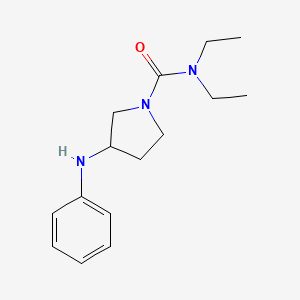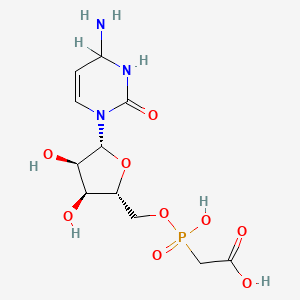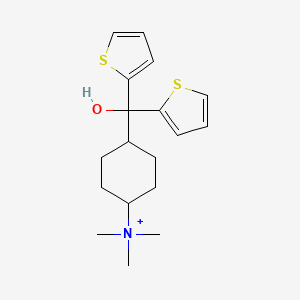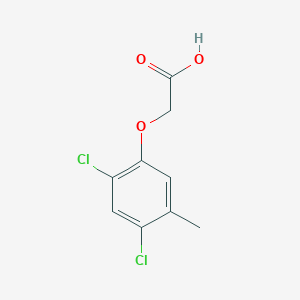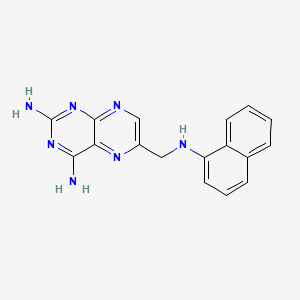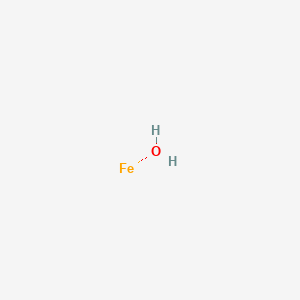
Iron monohydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron monohydroxide, with the chemical formula FeHO, is a compound consisting of iron, hydrogen, and oxygen. It is a less commonly discussed form of iron hydroxide compared to its more hydrated counterparts. This compound is significant in various chemical processes and has unique properties that make it useful in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron monohydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of iron salts (such as iron(II) sulfate) with a base (like sodium hydroxide) under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound precipitate.
Hydrothermal Synthesis: This method involves the reaction of iron salts with water at elevated temperatures and pressures. This process can yield highly crystalline forms of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the production of other iron compounds. The large-scale production typically involves the controlled oxidation of iron(II) salts in aqueous solutions, followed by precipitation and filtration to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) hydroxide or iron oxides. This reaction is common in aqueous environments where oxygen is present.
Reduction: Under reducing conditions, this compound can be converted back to iron(II) compounds.
Substitution: It can participate in substitution reactions where the hydroxide ion is replaced by other anions, forming various iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can be used to reduce this compound.
Acids and Bases: Strong acids and bases can alter the pH and drive the substitution reactions.
Major Products Formed:
Iron(III) Hydroxide: Formed through oxidation.
Iron Oxides: Such as hematite and magnetite, formed under specific conditions.
Iron Salts: Formed through substitution reactions.
Applications De Recherche Scientifique
Iron monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in biological systems, particularly in iron metabolism and storage.
Industry: It is used in water treatment processes, pigment production, and as a component in magnetic materials.
Mécanisme D'action
The mechanism by which iron monohydroxide exerts its effects depends on its interaction with other molecules and ions. In biological systems, it can participate in redox reactions, influencing cellular processes and metabolic pathways. Its molecular targets include enzymes and proteins involved in iron metabolism. In industrial applications, its catalytic properties are harnessed to accelerate chemical reactions.
Comparaison Avec Des Composés Similaires
Iron monohydroxide can be compared with other iron hydroxides and oxides:
Iron(III) Hydroxide (Fe(OH)3): More commonly encountered and used in various applications. It is more stable and less reactive than this compound.
Iron(II) Hydroxide (Fe(OH)2): Similar in composition but differs in oxidation state, leading to different chemical properties and reactivity.
Iron Oxides (Fe2O3, Fe3O4): These compounds are more stable and widely used in pigments, magnetic materials, and catalysis.
This compound’s uniqueness lies in its intermediate oxidation state and reactivity, making it a valuable compound for specific scientific and industrial applications.
Propriétés
Numéro CAS |
12315-09-2 |
|---|---|
Formule moléculaire |
FeH2O |
Poids moléculaire |
73.86 g/mol |
Nom IUPAC |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
Clé InChI |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
SMILES canonique |
O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


